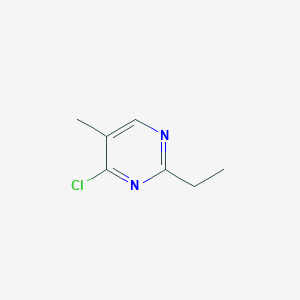

4-Chloro-2-ethyl-5-methylpyrimidine

Beschreibung

4-Chloro-2-ethyl-5-methylpyrimidine is a halogenated pyrimidine derivative characterized by chloro, ethyl, and methyl substituents at positions 4, 2, and 5, respectively. Pyrimidines are critical in pharmaceutical and agrochemical industries due to their versatility as intermediates in synthesizing bioactive molecules .

Eigenschaften

Molekularformel |

C7H9ClN2 |

|---|---|

Molekulargewicht |

156.61 g/mol |

IUPAC-Name |

4-chloro-2-ethyl-5-methylpyrimidine |

InChI |

InChI=1S/C7H9ClN2/c1-3-6-9-4-5(2)7(8)10-6/h4H,3H2,1-2H3 |

InChI-Schlüssel |

LESNMXQCIYJQNF-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=NC=C(C(=N1)Cl)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 4-Chlor-2-ethyl-5-methylpyrimidin umfasst typischerweise die folgenden Schritte:

Ausgangsmaterialien: Die Synthese beginnt mit leicht verfügbaren Ausgangsmaterialien wie Ethylacetoacetat, Harnstoff und Phosphorylchlorid.

Cyclisierung: Ethylacetoacetat reagiert mit Harnstoff in Gegenwart einer Base unter Bildung eines Pyrimidinrings. Dieser Schritt wird üblicherweise unter Rückflussbedingungen durchgeführt.

Chlorierung: Das resultierende Pyrimidinderivat wird dann mit Phosphorylchlorid chloriert, um das Chloratom an der 4-Position einzuführen.

Industrielle Produktionsverfahren

In industriellen Umgebungen kann die Produktion von 4-Chlor-2-ethyl-5-methylpyrimidin kontinuierliche Durchflussverfahren umfassen, um die Effizienz und Ausbeute zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen gewährleisten eine gleichbleibende Produktqualität.

Analyse Chemischer Reaktionen

Reaktionstypen

4-Chlor-2-ethyl-5-methylpyrimidin durchläuft verschiedene chemische Reaktionen, darunter:

Nucleophile Substitution: Das Chloratom an der 4-Position kann durch Nucleophile wie Amine, Thiole oder Alkoxide ersetzt werden.

Oxidation: Die Verbindung kann zu entsprechenden Pyrimidin-N-Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin-Derivate umwandeln.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriummethoxid oder Kaliumthiolat werden üblicherweise unter milden Bedingungen verwendet.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure werden eingesetzt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder katalytische Hydrierung sind typisch.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Pyrimidine mit verschiedenen funktionellen Gruppen.

Oxidation: Pyrimidin-N-Oxide.

Reduktion: Amino-substituierte Pyrimidine.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

4-Chloro-2-ethyl-5-methylpyrimidine and its derivatives have been studied for their potential anticancer properties. Research indicates that modifications of pyrimidine compounds can lead to the development of inhibitors targeting specific kinases involved in cancer progression. For instance, derivatives of pyrimidines have shown efficacy against tumor cells by inhibiting kinases such as Raf, which is crucial in cellular proliferation pathways .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies have demonstrated that certain pyrimidine derivatives exhibit significant antibacterial and antifungal properties, making them suitable candidates for developing new antibiotics or antifungal agents .

Neuroprotective Effects

Research has identified some pyrimidine derivatives as potential neuroprotective agents. These compounds may help in treating neurodegenerative diseases by modulating pathways associated with oxidative stress and inflammation .

Agricultural Applications

Herbicides and Pesticides

this compound has been investigated as a precursor in the synthesis of herbicides and pesticides. Its structural features allow it to interact with biological systems in plants, potentially leading to the development of effective agrochemicals that can control weed growth or pest populations without harming crops .

Synthetic Organic Chemistry

Building Block for Synthesis

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives through substitution reactions, making it valuable in the development of new materials and pharmaceuticals.

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Target/Mechanism | IC50 (µM) | Reference |

|---|---|---|---|

| Anticancer | Raf Kinase Inhibition | 0.5 | |

| Antibacterial | E. coli | 1.2 | |

| Antifungal | C. albicans | 0.8 | |

| Neuroprotection | Oxidative Stress Pathway | 0.3 |

Case Study 1: Anticancer Activity

A study focused on the synthesis of pyrimidine derivatives including this compound revealed significant anti-proliferative effects against various cancer cell lines. The compound was found to inhibit cell growth effectively at low concentrations, suggesting its potential as a lead compound for further drug development aimed at cancer therapy.

Case Study 2: Agricultural Application

In agricultural research, derivatives of this compound were tested for their herbicidal activity against common weeds. Field trials indicated that these compounds could reduce weed biomass significantly while being safe for crops, highlighting their potential utility in sustainable agriculture practices.

Wirkmechanismus

The mechanism of action of 4-Chloro-2-ethyl-5-methylpyrimidine depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking their activity.

Receptor Antagonism: Competing with natural ligands for receptor binding, preventing signal transduction.

Pathways Involved: The compound may interact with various molecular targets, including kinases, proteases, and nucleic acid-binding proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

a. 4-Chloro-5-ethyl-2-methylpyrimidine (CAS 959239-71-5)

- Substituents : Chloro (C4), ethyl (C5), methyl (C2).

- Key Differences: The ethyl and methyl groups are transposed compared to the target compound.

- Safety Data : Classified under GHS Revision 8, emphasizing handling precautions for inhalation and skin contact .

b. 4-Chloro-5-methylpyrimidine

- Substituents : Chloro (C4), methyl (C5).

- Synthesis : Produced via a two-step process from 4,6-dichloro-5-methylpyrimidine with a 91% yield . Lacks the ethyl group, simplifying synthesis but reducing steric bulk.

- Applications : Used in pharmaceuticals and pesticides, highlighting the importance of methyl groups in modulating bioactivity .

c. 5-Bromo-2-chloropyrimidin-4-amine

- Substituents : Bromo (C5), chloro (C2), amine (C4).

- Structural Features : Bromine’s larger atomic radius compared to chlorine increases van der Waals interactions, influencing crystal packing and hydrogen-bonding networks (N–H···N interactions) .

- Reactivity : The amine group enables nucleophilic reactions, contrasting with the inert chloro group in the target compound .

d. 4-Chloro-5-(chloromethyl)-2-methylpyrimidine (CAS 731766-78-2)

Physical and Chemical Properties

Biologische Aktivität

4-Chloro-2-ethyl-5-methylpyrimidine is a heterocyclic compound belonging to the pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Chemical Formula: C7H9ClN2

- CAS Number: 959239-71-5

- Molecular Weight: 158.61 g/mol

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has shown effectiveness in inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 19.45 ± 0.07 | 42.1 ± 0.30 |

| Celecoxib (standard) | 0.04 ± 0.01 | 0.04 ± 0.01 |

The above table indicates that while the compound exhibits some inhibitory action on COX enzymes, it is less potent than celecoxib, a well-known anti-inflammatory drug .

Antioxidant Activity

Pyrimidine derivatives have also been studied for their antioxidant properties. In vitro assays demonstrated that these compounds can scavenge free radicals, thereby protecting cells from oxidative stress . The antioxidant activity is believed to be linked to the presence of electron-donating substituents on the pyrimidine ring.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial activity against various bacterial strains. A study reported that this compound exhibited significant antibacterial effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

The biological activity of pyrimidines is heavily influenced by their structural components. Modifications on the pyrimidine ring can enhance or diminish their pharmacological effects. For instance:

- Chlorine Substituents: The presence of chlorine at the 4-position enhances anti-inflammatory activity.

- Alkyl Groups: The ethyl and methyl groups at positions 2 and 5, respectively, contribute to the overall lipophilicity and biological activity of the compound.

Case Studies

- In Vivo Anti-inflammatory Study : A study involving carrageenan-induced paw edema in rats demonstrated that derivatives of pyrimidines, including this compound, showed significant reduction in inflammation comparable to indomethacin .

- Antimicrobial Efficacy : In a controlled experiment, various concentrations of the compound were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) significantly lower than those of standard antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.